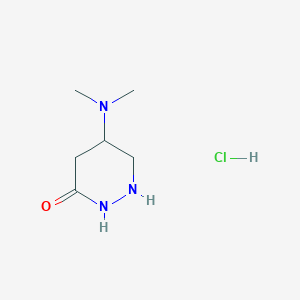![molecular formula C16H10FN3O B12360889 2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)
2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C16H10FN3O. It is an intermediate used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP). This compound is also involved in the design of isocorydine derivatives with anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran. The reaction mixture is cooled to 0°C, then warmed to room temperature and further heated to 70°C. The pH is adjusted to acidic using hydrochloric acid, and the product is filtered and washed with water and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoic acid.
Reduction: 2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of phthalazinone scaffolds.
Biology: Inhibitors of PARP, which play a role in DNA repair mechanisms.
Medicine: Potential anticancer agents due to their ability to inhibit PARP.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival. This makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer treatment.
Fluzoparib: A similar compound with PARP inhibitory activity.
Niraparib: Another PARP inhibitor with similar applications.
Uniqueness
2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various phthalazinone derivatives. Its ability to inhibit PARP makes it valuable in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H10FN3O |
|---|---|
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H10FN3O/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(21)20-19-15/h1-7,15H,8H2 |
Clave InChI |
CLLLEXFJTIJINE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(N=NC2=O)CC3=CC(=C(C=C3)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360813.png)
![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)



![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate](/img/structure/B12360853.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12360877.png)
![6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12360883.png)
![3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12360884.png)
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)
![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)
